CYP2D6 Polymorphism-Independent Pharmacokinetics vs. Venlafaxine
In a randomized, open-label, crossover study directly comparing single-dose pharmacokinetics in CYP2D6 extensive metabolizers (EMs, n=7) and poor metabolizers (PMs, n=7), desvenlafaxine 50 mg (administered as desvenlafaxine succinate) exhibited no statistically significant difference in Cmax or AUC∞ between EMs and PMs [1]. In contrast, when the same subjects received venlafaxine ER 75 mg, the AUC∞ and Cmax of its active metabolite O-desmethylvenlafaxine were 445% and 434% higher in EMs vs. PMs (p ≤ 0.001), while the AUC∞ and Cmax of parent venlafaxine were 445% and 180% higher in PMs vs. EMs (p < 0.01) [2]. The O-desmethylvenlafaxine:venlafaxine AUC ratio was 6.2 in EMs vs. 0.21 in PMs [2]. This eliminates the need for CYP2D6 genotype-guided dosing and reduces pharmacokinetic drug-drug interaction risk with CYP2D6 inhibitors [3].
| Evidence Dimension | CYP2D6 pharmacogenomic impact on systemic exposure (AUC∞ ratio of active moiety EM:PM) |
|---|---|
| Target Compound Data | Desvenlafaxine succinate 50 mg: AUC∞ ratio EM:PM ≈ 1.0 (no significant difference; p > 0.05) |
| Comparator Or Baseline | Venlafaxine ER 75 mg: AUC∞ of active metabolite (ODV) ratio EM:PM = 5.45 (445% higher in EMs, p ≤ 0.001); AUC∞ of parent venlafaxine ratio PM:EM = 5.45 (445% higher in PMs, p < 0.01) |
| Quantified Difference | ~5.5-fold exposure variability across CYP2D6 genotypes for venlafaxine vs. no significant variability for desvenlafaxine succinate |
| Conditions | Randomized, open-label, two-period, parallel-group crossover study; 14 healthy adults (7 EMs, 7 PMs) genotyped for CYP2D6; single oral doses; plasma concentrations measured via LC-MS/MS over 120 hours |
Why This Matters
For researchers and formulators, desvenlafaxine succinate provides genotype-independent active moiety exposure, removing a major source of inter-individual pharmacokinetic variability that confounds venlafaxine studies and necessitates dose adjustments in ~7% of patients of European ancestry who are CYP2D6 PMs.
- [1] Nichols AI, Focht K, Jiang Q, Preskorn SH, Kane CP. Pharmacokinetics of Venlafaxine Extended Release 75 mg and Desvenlafaxine 50 mg in Healthy CYP2D6 Extensive and Poor Metabolizers: A Randomized, Open-Label, Two-Period, Parallel-Group, Crossover Study. Clin Drug Investig. 2011;31:155-167. View Source
- [2] Preskorn S, Patroneva A, Silman H, Jiang Q, Isler JA, Burczynski ME, Ahmed S, Paul J, Nichols AI. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers. J Clin Psychopharmacol. 2009;29(1):39-43. View Source
- [3] Dean L, Kane M. Venlafaxine Therapy and CYP2D6 Genotype. In: Pratt VM, Scott SA, Pirmohamed M, et al., editors. Medical Genetics Summaries. Bethesda (MD): NCBI; 2015 (Updated 2025). View Source
